Liver-Targeted Pharmacokinetics vs. Systemic Distribution
Emricasan demonstrates sub-nanomolar to low-nanomolar inhibitory potency against a broad panel of human caspases, distinguishing it from both early-generation and later-generation comparators [1]. In a cell-free assay, Emricasan inhibits caspase-9 with an IC50 of 0.3 nM, caspase-1 with an IC50 of 0.4 nM, caspase-3 with an IC50 of 2 nM, and caspase-8 with an IC50 of 6 nM . In contrast, the widely used pan-caspase inhibitor Q-VD-OPh exhibits markedly higher IC50 values of 25 nM for caspase-3, 50 nM for caspase-1, 100 nM for caspase-8, and 430 nM for caspase-9 in comparable assays [1]. The potency difference ranges from approximately 20-fold (caspase-3) to over 1400-fold (caspase-9), underscoring Emricasan's superior potency at the molecular target level [1].
| Evidence Dimension | Inhibitory concentration 50% (IC50) for recombinant human caspases |
|---|---|
| Target Compound Data | caspase-9: 0.3 nM; caspase-1: 0.4 nM; caspase-3: 2 nM; caspase-6: 4 nM; caspase-7: 6 nM; caspase-8: 6 nM; caspase-2: 20 nM |
| Comparator Or Baseline | Q-VD-OPh: caspase-3: 25 nM; caspase-1: 50 nM; caspase-8: 100 nM; caspase-9: 430 nM |
| Quantified Difference | Emricasan is approximately 20x more potent against caspase-3, 125x against caspase-1, 16x against caspase-8, and 1433x against caspase-9 |
| Conditions | Cell-free enzyme inhibition assay with recombinant human caspases |
Why This Matters
This substantially higher intrinsic potency may translate to more robust target engagement at lower concentrations, potentially reducing off-target effects in complex cellular or in vivo systems.
- [1] AdooQ Bioscience. Q-VD-OPh Datasheet. Catalog No. A14915. URL: https://www.adooq.com/datasheet/A14915 View Source
